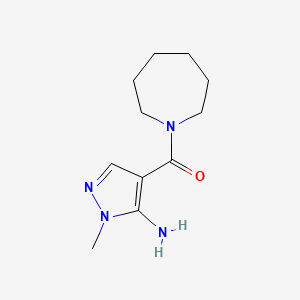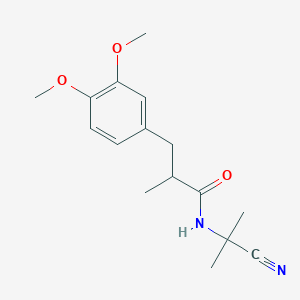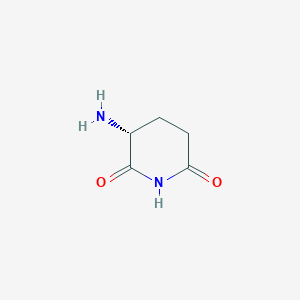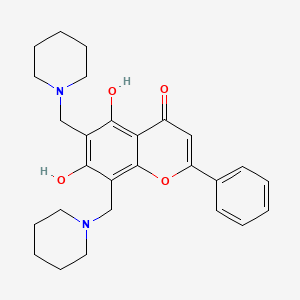![molecular formula C21H28N4O3S B2605808 5-((3,4-Dimethoxyphenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1008073-49-1](/img/structure/B2605808.png)
5-((3,4-Dimethoxyphenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a thiazole, a triazole, and a piperidine ring, as well as methoxy and methyl groups. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings suggests that the compound could have a fairly rigid structure. The methoxy and methyl groups could also influence the compound’s shape and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups could increase its solubility in organic solvents, while the presence of the nitrogen-containing rings could influence its acidity or basicity .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Compounds structurally related to 5-((3,4-Dimethoxyphenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol have been synthesized and evaluated for their antimicrobial properties. Studies have shown that some novel 1,2,4-triazole derivatives possess good or moderate activities against various microorganisms, indicating potential applications in developing new antimicrobial agents. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and found some to possess antimicrobial activities, highlighting the therapeutic potential of such compounds in treating infections (Bektaş et al., 2007).
Synthetic Pathways and Chemical Properties
Research on similar compounds often explores novel synthetic pathways, which can lead to the discovery of new chemical entities with unique properties. For instance, the synthesis and characterization of new 1,2,4-triazole derivatives provide insights into their photophysical and nonlinear optical behavior, suggesting applications in materials science and optical technologies. Murthy et al. (2013) investigated the nonlinear optical properties of novel 1,2,4-triazole derivatives, revealing their potential in optical limiting applications (Murthy et al., 2013).
Pharmacological Profiles
Further research into compounds with a similar chemical structure has focused on their pharmacological profiles, including their receptor binding affinities and potential therapeutic applications. The study of their interaction with biological systems can lead to the development of new drugs with specific target activities. For example, Kimura et al. (2004) detailed the pharmacological profile of YM348, a potent and orally active 5-HT2C receptor agonist, demonstrating the process of exploring the therapeutic potential of novel compounds (Kimura et al., 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its properties and potential applications. For example, if it showed promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .
Eigenschaften
IUPAC Name |
5-[(3,4-dimethoxyphenyl)-(3,5-dimethylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-12-8-13(2)11-24(10-12)18(15-6-7-16(27-4)17(9-15)28-5)19-20(26)25-21(29-19)22-14(3)23-25/h6-7,9,12-13,18,26H,8,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORXPHWEBICPED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(C2=CC(=C(C=C2)OC)OC)C3=C(N4C(=NC(=N4)C)S3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-Dimethoxyphenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethylphenyl)prop-2-enamide](/img/structure/B2605729.png)




![2-Cyclopropyl-5-((4-methoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2605734.png)



![4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2605739.png)


